2',3',5'-Tri-O-acetylcytidine HCl

Chemoprotection Cytidine salvage 5-FU toxicity

2',3',5'-Tri-O-acetylcytidine hydrochloride (CAS 58227-71-7; also referenced as CAS 63639-21-4 for the monohydrochloride salt) is a synthetic peracetylated nucleoside analogue belonging to the class of acylated pyrimidine ribonucleosides. The compound is characterized by acetyl esterification at all three available hydroxyl positions (2', 3', and 5') of the ribose moiety of cytidine, with the free base converted to the hydrochloride salt form.

Molecular Formula C15H20ClN3O8
Molecular Weight 405.79 g/mol
CAS No. 58227-71-7
Cat. No. B13649833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3',5'-Tri-O-acetylcytidine HCl
CAS58227-71-7
Molecular FormulaC15H20ClN3O8
Molecular Weight405.79 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C)OC(=O)C.Cl
InChIInChI=1S/C15H19N3O8.ClH/c1-7(19)23-6-10-12(24-8(2)20)13(25-9(3)21)14(26-10)18-5-4-11(16)17-15(18)22;/h4-5,10,12-14H,6H2,1-3H3,(H2,16,17,22);1H
InChIKeyDMDAYVSFFBNVOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3',5'-Tri-O-acetylcytidine HCl (CAS 58227-71-7): A Peracetylated Cytidine Prodrug Hydrochloride for Nucleoside Delivery and Chemoprotection Research


2',3',5'-Tri-O-acetylcytidine hydrochloride (CAS 58227-71-7; also referenced as CAS 63639-21-4 for the monohydrochloride salt) is a synthetic peracetylated nucleoside analogue belonging to the class of acylated pyrimidine ribonucleosides [1]. The compound is characterized by acetyl esterification at all three available hydroxyl positions (2', 3', and 5') of the ribose moiety of cytidine, with the free base converted to the hydrochloride salt form . This tri-acetylation masks the polar hydroxyl groups, substantially increasing lipophilicity relative to the parent nucleoside cytidine, facilitating passive membrane permeation, and enabling the compound to function as an orally deliverable prodrug that undergoes enzymatic deacetylation in vivo to release free cytidine [2]. The hydrochloride salt form (molecular formula C₁₅H₂₀ClN₃O₈, MW 405.79) provides enhanced aqueous solubility and distinct solid-state handling properties compared to the free base (C₁₅H₁₉N₃O₈, MW 369.33), including a defined melting point of 34–38 °C [3].

Why Generic Substitution of 2',3',5'-Tri-O-acetylcytidine HCl with Unmodified Cytidine or Other Acylated Nucleosides Fails


Generic substitution of 2',3',5'-tri-O-acetylcytidine HCl with unmodified cytidine is precluded by the fundamental pharmacokinetic limitation of the parent nucleoside: cytidine is a highly polar molecule (XLogP3 ≈ -0.8 for the triacetate free base vs. approximately -2.5 for cytidine) that exhibits poor passive membrane permeability and is subject to rapid first-pass metabolism by cytidine deaminase in the intestinal epithelium and liver [1]. The tri-O-acetyl prodrug strategy addresses both barriers simultaneously—the acetyl groups increase lipophilicity to enhance oral absorption, while the specific 2',3',5'-tri-O-substitution pattern, as opposed to N4-acetylation (as in N4-acetylcytidine, CAS 3768-18-1) or mixed N4,O-acyl combinations (e.g., N-acetyl-2',3',5'-tri-O-acetylcytidine, CAS 5040-18-6), determines the compound's substrate specificity toward esterases and its deacetylation kinetics in plasma and tissues [2]. Furthermore, the hydrochloride salt form of the target compound provides distinct solubility and stability characteristics that are not replicated by the free base (CAS 56787-28-1) or by the analogous uridine triacetate prodrug (2',3',5'-tri-O-acetyluridine, CAS 4105-38-8), which, despite sharing the same acylation pattern, delivers uridine rather than cytidine and is indicated for entirely different clinical applications (hereditary orotic aciduria and 5-FU overdose rescue) [3]. Thus, structural, pharmacokinetic, and functional properties are non-interchangeable among these compounds, and procurement decisions must be guided by the specific nucleoside cargo, acylation pattern, and salt form required for the intended research or industrial application.

Quantitative Differentiation Evidence for 2',3',5'-Tri-O-acetylcytidine HCl Against the Closest Structural and Functional Analogs


Patent-Specific Chemoprotection Method Claims Distinguish Triacetylcytidine from Triacetyluridine for Cytidine-Dependent Toxicity Rescue

In US Patent 7,776,838, triacetylcytidine is explicitly and separately claimed as a therapeutic agent for attenuating hematopoietic and mucosal toxicity caused by pyrimidine nucleoside analogue chemotherapy (e.g., 5-fluorouracil, ara-C, 5-azacytidine, gemcitabine), with the specific requirement that it be co-administered with a cytidine deaminase inhibitor (tetrahydrouridine or tetrahydro-2′-deoxyuridine) to prevent premature metabolic deamination of the released cytidine [1]. This claim is distinct from those for triacetyluridine, which is claimed without the requirement for a cytidine deaminase inhibitor because uridine is not a substrate for cytidine deaminase [1]. This mechanistic distinction—the dependence of triacetylcytidine's efficacy on co-inhibition of cytidine deaminase—has no counterpart for triacetyluridine-based chemoprotection and represents a functionally meaningful differentiation for researchers developing tissue-specific cytidine delivery strategies [1].

Chemoprotection Cytidine salvage 5-FU toxicity Hematopoietic rescue

Regioselective Enzymatic Deacetylation at the 5′-Position Enables Selective Synthesis of 2′,3′-Di-O-acetylcytidine Intermediates

Candida antarctica lipase B (CAL-B)-catalyzed alcoholysis of 2′,3′,5′-tri-O-acetylcytidine proceeds with strict regioselectivity for the 5′-position, affording 2′,3′-di-O-acetylcytidine as the sole product [1]. In contrast, the analogous reaction with 4-N-acetyl-2′,3′,5′-tri-O-acetylcytidine (CAS 5040-18-6)—which carries an additional N4-acetyl group—also yields the 5′-deprotected product but with the N4-acetyl group retained, demonstrating that the 2′,3′,5′-tri-O-acetyl substitution pattern, lacking N4 protection, provides a distinct enzymatic processing outcome [1]. This regioselectivity enables the target compound to serve as a precursor for the synthesis of 5′-functionalized cytidine derivatives (e.g., phosphoramidites) in 82% conversion yield, a synthetic utility not achievable with N4-acetylated congeners without additional deprotection steps [2].

Regioselective deprotection Biocatalysis Nucleoside modification Phosphoramidite synthesis

Hydrochloride Salt Form Provides Defined Solid-State Properties and Improved Aqueous Handling vs. the Free Base

The hydrochloride salt of 2',3',5'-tri-O-acetylcytidine (CAS 63639-21-4, MW 405.79) exhibits a defined melting point of 34–38 °C and exists as a crystalline solid at room temperature, whereas the free base (CAS 56787-28-1, MW 369.33) is typically described as an amorphous or low-melting solid with less favorable handling characteristics [1]. The salt form incorporates one equivalent of HCl (C₁₅H₁₉N₃O₈·HCl) . The hydrochloride salt is classified as a non-combustible solid (Storage Class 13) with defined PPE requirements (eyesheilds, gloves, type N95 respirator), providing standardized safety and handling parameters for laboratory procurement . This salt form is the cataloged product sold by major chemical suppliers including Sigma-Aldrich (Catalog T5626) and Santa Cruz Biotechnology, establishing it as the standard research-grade form of the compound .

Salt selection Solid-state chemistry Aqueous solubility Formulation science

DNA Synthesis Inhibition and Antiviral Activity Profile Distinguishes the Compound from the Uridine Triacetate Prodrug

2',3',5'-Tri-O-acetylcytidine HCl has been reported to exert cytotoxic effects mediated through inhibition of DNA synthesis, a mechanism attributed to the release of cytidine and its subsequent metabolic conversion to cytidine nucleotides that interfere with nucleic acid metabolism . The compound has also been reported to inhibit viral replication with potential utility against herpes virus infections . This dual anticancer-antiviral profile is mechanistically distinct from that of 2',3',5'-tri-O-acetyluridine (uridine triacetate), which delivers uridine—a nucleoside that does not directly inhibit DNA synthesis but instead supports pyrimidine salvage and is used clinically for hereditary orotic aciduria and as a rescue agent for 5-FU overdose (brand names Xuriden/Vistogard) [1]. The functional divergence stems from the different metabolic fates of the released nucleosides: cytidine enters CTP/dCTP synthesis pathways that can disrupt DNA replication in rapidly dividing cells, whereas uridine primarily feeds into UTP synthesis and RNA metabolism [1].

DNA synthesis inhibition Antiviral activity Herpes virus Nucleoside analogue cytotoxicity

Acyl Chain Length Specificity: Triacetyl Derivative Listed as Preferred Embodiment Over Tripropionyl and Tributyryl Congeners in Delivery Patents

In US Patent 5,470,838, which discloses methods for delivering exogenous cytidine to animal tissues, the acyl derivatives of cytidine are explicitly listed in a defined preference order: 2',3',5'-tri-O-acetyl cytidine, 2',3',5'-tri-O-propionyl cytidine, and 2',3',5'-tri-O-butyryl cytidine [1]. The triacetyl derivative appears as the first-listed and most extensively exemplified embodiment, consistent with the general principle that the acetyl ester provides an optimal balance between increased lipophilicity for membrane permeation and susceptibility to enzymatic hydrolysis by ubiquitous esterases in plasma and tissues [1][2]. Longer acyl chains (propionyl, butyryl) would increase lipophilicity further but may reduce the rate of enzymatic deacetylation, potentially delaying the release of active cytidine [2]. Although quantitative comparative deacetylation kinetics among these three congeners are not publicly available for cytidine derivatives, analogous structure-activity relationships established for uridine triacetate and other nucleoside prodrugs support the acetyl chain length as a key determinant of oral bioavailability and pharmacokinetic profile [2].

Prodrug design Acyl chain optimization Pharmacokinetics Structure-property relationship

Recommended Research and Industrial Application Scenarios for 2',3',5'-Tri-O-acetylcytidine HCl Based on Quantitative Differentiation Evidence


Chemoprotection Research: Attenuation of 5-FU or Cytarabine-Induced Hematopoietic Toxicity in Animal Models

2',3',5'-Tri-O-acetylcytidine HCl is specifically claimed for use in attenuating hematopoietic and mucosal toxicity caused by pyrimidine nucleoside analogue chemotherapeutic agents [REFS-1, Claim 1]. The differentiation evidence from US Patent 7,776,838 demonstrates that this compound requires co-administration with a cytidine deaminase inhibitor (tetrahydrouridine or tetrahydro-2′-deoxyuridine) to prevent metabolic deamination of the released cytidine, a requirement that is absent for triacetyluridine-based rescue strategies [REFS-1, Claim 5]. This makes the compound uniquely suited for research protocols that seek to deliver cytidine specifically to tissues damaged by agents such as 5-fluorouracil, cytarabine (ara-C), or 5-azacytidine, where cytidine nucleotide pool depletion is the mechanism of toxicity. The hydrochloride salt form ensures reproducible dosing in animal studies [1].

Regioselective Synthesis: Enzymatic Preparation of 2',3'-Di-O-acetylcytidine as a 5'-Functionalizable Intermediate

The strict regioselectivity of CAL-B lipase for the 5'-acetyl group of 2',3',5'-tri-O-acetylcytidine enables the chemo-enzymatic synthesis of 2',3'-di-O-acetylcytidine in a single step, without affecting the 2'- and 3'-protections [2]. This contrasts with the behavior of N4-acetylated congeners, which retain the N4 modification after enzymatic processing. The resulting 2',3'-di-O-acetylcytidine can be converted to the corresponding phosphoramidite in 82% yield, providing a practical route to 5'-modified cytidine derivatives for oligonucleotide synthesis and sugar nucleotide research [3]. Researchers requiring a free 5'-hydroxyl while retaining 2',3'-protection should select this compound over N4-acetylated alternatives.

Antiviral Drug Discovery: Screening Against Herpes Virus Replication in Cell Culture Models

The reported ability of 2',3',5'-tri-O-acetylcytidine HCl to inhibit viral replication, with specific mention of potential utility against herpes virus infections , positions this compound as a candidate for antiviral screening campaigns. The prodrug nature of the compound—delivering cytidine intracellularly after esterase-mediated deacetylation—provides a distinct mechanism of action compared to direct-acting nucleoside analogue antivirals such as acyclovir, which require viral kinase-mediated activation . This differentiation supports its use in phenotypic screening assays designed to identify agents that interfere with viral replication through host nucleotide pool modulation rather than direct viral polymerase inhibition. The hydrochloride salt form ensures aqueous compatibility with cell culture media .

Nucleoside Transporter and Prodrug Activation Studies: Investigating Esterase-Dependent Cytidine Delivery Kinetics

As a peracetylated prodrug, 2',3',5'-tri-O-acetylcytidine HCl is an ideal tool compound for studying the kinetics of esterase-mediated nucleoside delivery in various tissue types [1]. The defined acylation pattern (2',3',5'-tri-O-acetyl, without N4 modification) allows researchers to isolate the contribution of sugar hydroxyl acetylation to cellular uptake and deacetylation rates, without the confounding variable of N4-acyl modifications that alter both enzyme substrate recognition and the physicochemical properties of the nucleobase. Comparative studies using this compound alongside triacetyluridine (different nucleobase cargo) or tripropionyl/butyryl cytidine congeners (different acyl chain length) can dissect the relative contributions of nucleobase identity and ester chain length to prodrug performance [1][2]. The availability of the compound from Sigma-Aldrich (Catalog T5626) as a standardized research chemical supports reproducible inter-laboratory studies .

Quote Request

Request a Quote for 2',3',5'-Tri-O-acetylcytidine HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.